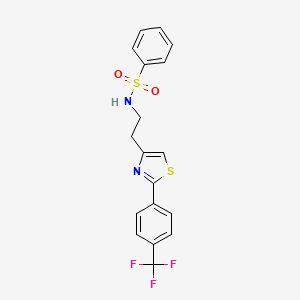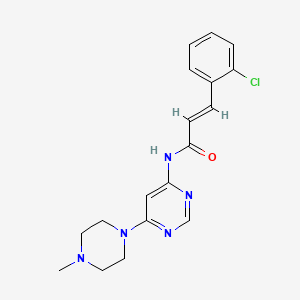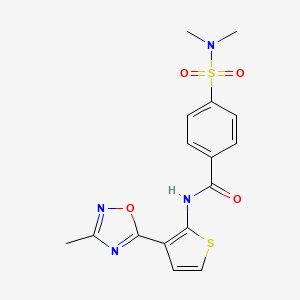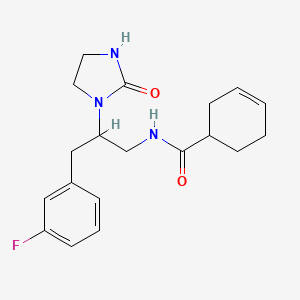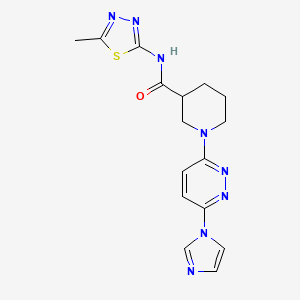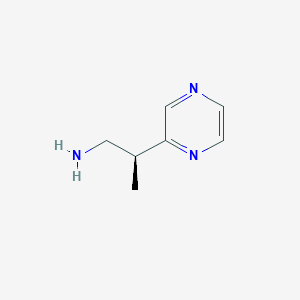
(2S)-2-Pyrazin-2-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Pyrazin-2-ylpropan-1-amine, also known as 2PPA, is a chemical compound that has been gaining attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and research into its mechanism of action is ongoing. In
Wissenschaftliche Forschungsanwendungen
(2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have potential therapeutic applications in a variety of areas. One area of research is in the treatment of depression and anxiety disorders. Studies have shown that (2S)-2-Pyrazin-2-ylpropan-1-amine can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis.
Wirkmechanismus
The exact mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-amine is not yet fully understood. However, it is believed to work by increasing the levels of serotonin and dopamine in the brain. These neurotransmitters are involved in the regulation of mood, and increasing their levels can have an antidepressant effect. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could be related to its mechanism of action.
Biochemical and Physiological Effects:
(2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin and dopamine in the brain, which can have an antidepressant effect. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis. Other studies have suggested that (2S)-2-Pyrazin-2-ylpropan-1-amine may have neuroprotective properties, which could make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-Pyrazin-2-ylpropan-1-amine in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has a range of potential therapeutic applications, which makes it a promising area of research. However, there are also limitations to using (2S)-2-Pyrazin-2-ylpropan-1-amine in lab experiments. One limitation is that the exact mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its effects. Additionally, more research is needed to determine the optimal dosage and administration route for therapeutic use.
Zukünftige Richtungen
There are many potential future directions for research into (2S)-2-Pyrazin-2-ylpropan-1-amine. One area of research is to further explore its mechanism of action and how it affects neurotransmitter levels in the brain. Additionally, more research is needed to determine the optimal dosage and administration route for therapeutic use. Another area of research is to explore the potential use of (2S)-2-Pyrazin-2-ylpropan-1-amine in the treatment of neurodegenerative disorders such as Alzheimer's disease. Overall, the potential therapeutic applications of (2S)-2-Pyrazin-2-ylpropan-1-amine make it a promising area of research for the future.
Synthesemethoden
The synthesis of (2S)-2-Pyrazin-2-ylpropan-1-amine involves the reaction of pyrazine-2-carboxylic acid with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction produces (2S)-2-Pyrazin-2-ylpropan-1-amine as the final product. The purity of the product can be improved through recrystallization.
Eigenschaften
IUPAC Name |
(2S)-2-pyrazin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGQOBISAGMQL-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Pyrazin-2-ylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

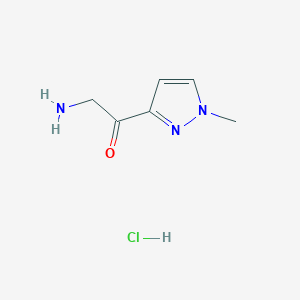
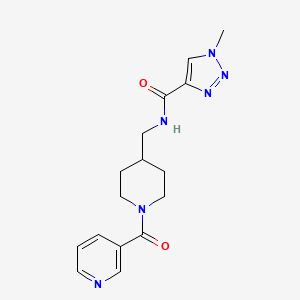
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2599928.png)

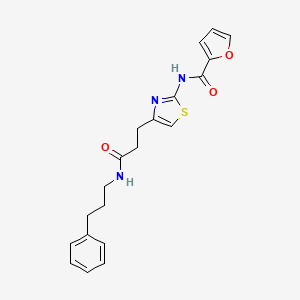
![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2599934.png)
![N-ethyl-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2599937.png)
